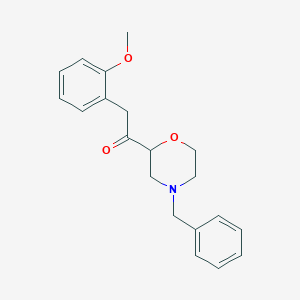
1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable benzyl halide under basic conditions.
Introduction of the Ethanone Group: The morpholine derivative can then be reacted with 2-methoxybenzaldehyde in the presence of a reducing agent to form the ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action for 1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Benzylmorpholin-2-yl)-2-phenylethan-1-one: Similar structure but lacks the methoxy group.
1-(4-Benzylmorpholin-2-yl)-2-(4-methoxyphenyl)ethan-1-one: Similar structure with the methoxy group in a different position.
Uniqueness
1-(4-Benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature might confer distinct pharmacological properties compared to its analogs.
Propiedades
Número CAS |
885096-37-7 |
|---|---|
Fórmula molecular |
C20H23NO3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-(4-benzylmorpholin-2-yl)-2-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H23NO3/c1-23-19-10-6-5-9-17(19)13-18(22)20-15-21(11-12-24-20)14-16-7-3-2-4-8-16/h2-10,20H,11-15H2,1H3 |
Clave InChI |
AMXWDQSUZYKNAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC(=O)C2CN(CCO2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


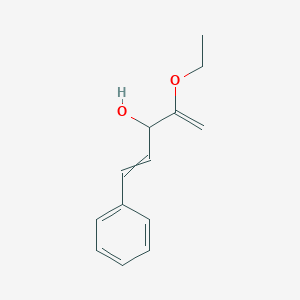

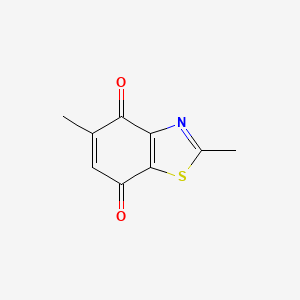
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
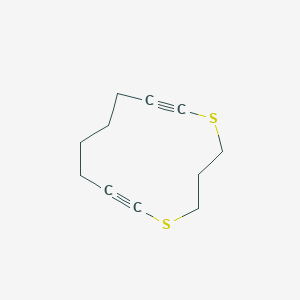
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
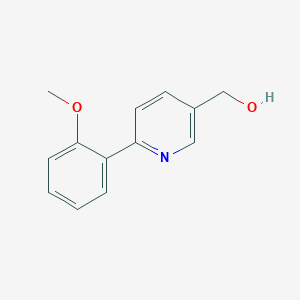
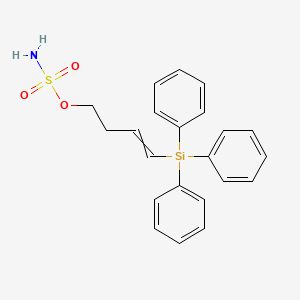

![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
